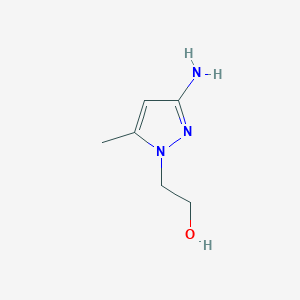

2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol

描述

属性

IUPAC Name |

2-(3-amino-5-methylpyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-5-4-6(7)8-9(5)2-3-10/h4,10H,2-3H2,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXBOMGYFGWFGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the cyclocondensation of appropriate hydrazines with carbonyl compounds. One common method is the reaction of 3-amino-5-methylpyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Advanced techniques such as microwave-assisted synthesis and flow chemistry are also explored to improve efficiency and reduce production costs .

化学反应分析

Types of Reactions

2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized to create complex heterocyclic systems with potential pharmaceutical applications .

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the effectiveness of aminopyrazole derivatives, including 2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol, against various bacterial strains. The compound has shown promising activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), demonstrating low minimum inhibitory concentrations (MICs) in vitro. This suggests its potential as a lead compound for developing new antibiotics targeting resistant bacterial infections .

Anti-Cancer Potential

Aminopyrazoles have been extensively researched for their anti-cancer properties. In vitro studies indicate that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, compounds derived from this structure have been shown to significantly reduce the viability of cancer cells in MTT assays, indicating their potential as anticancer agents .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI demonstrated that a series of aminopyrazole-based compounds, including those structurally related to this compound, exhibited potent antimicrobial activity. The study reported MIC values as low as 0.125 mg/mL against MSSA, indicating strong efficacy .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| A | 0.125 | MSSA |

| B | 0.250 | MRSA |

| C | 0.500 | E. coli |

Case Study 2: Anti-Cancer Activity

Another investigation focused on the anti-cancer properties of aminopyrazole derivatives reported that specific compounds could suppress growth in breast and lung cancer cell lines. The study revealed that derivatives of this compound inhibited cell proliferation by up to 70% at certain concentrations .

| Cell Line | Compound | Inhibition (%) |

|---|---|---|

| MCF7 (Breast) | A | 70 |

| A549 (Lung) | B | 65 |

| HeLa (Cervical) | C | 60 |

作用机制

The mechanism of action of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The compound may inhibit enzyme function or alter receptor signaling pathways, leading to its biological effects .

相似化合物的比较

Similar Compounds

3-amino-5-methyl-1H-pyrazole: Lacks the hydroxyl group, making it less versatile in certain reactions.

2-(3-amino-1-methyl-1H-pyrazol-1-yl)ethanol: Similar structure but with different substitution patterns, leading to varied reactivity and applications.

Uniqueness

2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of diverse bioactive molecules. Its ability to participate in multiple types of chemical reactions and its wide range of applications in various fields highlight its significance .

生物活性

2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol, also known by its CAS number 1247943-03-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy across various biological contexts.

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 141.17 g/mol

- IUPAC Name : 2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethanol

- Melting Point : 66–68 °C

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities. These include:

- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting tumor cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

Anticancer Activity

Recent studies have demonstrated the potential of pyrazole derivatives in cancer treatment. For instance, a study highlighted that compounds with similar structures to this compound displayed significant cytotoxic effects against cancer cell lines such as HepG2 and HeLa. The mean growth inhibition percentages were reported as follows:

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| This compound | HepG2 | 54.25 |

| This compound | HeLa | 38.44 |

These findings suggest that the compound could be further explored as a potential anticancer agent due to its selective toxicity towards cancer cells compared to normal fibroblasts .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies have indicated that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For example, a derivative was noted to achieve significant edema inhibition percentages compared to standard anti-inflammatory drugs:

| Compound | Edema Inhibition (%) |

|---|---|

| Pyrazole Derivative | 62% |

| Celecoxib (Standard) | 22% |

This suggests that pyrazole derivatives may serve as effective anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole compounds has been investigated against various pathogens. A notable study reported that certain derivatives exhibited strong activity against E. coli and S. aureus, with one compound demonstrating an inhibition zone comparable to standard antibiotics:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 18 |

| S. aureus | 20 |

These results underscore the potential of this compound as an antimicrobial agent .

The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific biological targets:

- Inhibition of Enzymes : Many pyrazoles act as inhibitors of COX enzymes, impacting prostaglandin synthesis.

- Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells through modulation of cell cycle regulators.

Case Studies and Research Findings

Several case studies highlight the efficacy of pyrazole derivatives in clinical and experimental settings:

- Cancer Treatment : A study evaluating the effects of a series of pyrazole derivatives on tumor growth showed a marked reduction in tumor size in treated groups compared to controls.

- Inflammation Models : In animal models of acute inflammation, administration of pyrazole compounds resulted in lower inflammatory markers and improved clinical outcomes.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol?

- Methodological Answer : The synthesis typically involves reacting 3-amino-5-methylpyrazole with ethylene oxide under inert conditions (e.g., nitrogen atmosphere) to prevent side reactions. Key parameters include temperature control (20–40°C) and solvent selection (e.g., ethanol or DMF). Post-reaction purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyrazole ring substitution pattern and ethanolamine side chain. Infrared (IR) spectroscopy identifies functional groups (e.g., -NH₂, -OH). High-resolution mass spectrometry (HRMS) validates molecular weight (C₆H₁₁N₃O; MW: 153.17 g/mol) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies using buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC with UV detection (λ = 254 nm) to identify hydrolytic byproducts. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pyrazole ring substitution during synthesis?

- Methodological Answer : Regioselectivity arises from the nucleophilic reactivity of the pyrazole’s amino group. Computational studies (DFT calculations) can map electron density distributions to predict preferential substitution at the N1 position. Experimental validation via X-ray crystallography (using SHELXL ) confirms structural outcomes .

Q. How does the ethanolamine side chain influence binding affinity to biological targets?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) against targets like kinases or GPCRs. Compare binding energies with analogs lacking the hydroxyl group. In vitro assays (e.g., SPR or fluorescence polarization) quantify interactions, revealing the hydroxyl’s role in hydrogen bonding .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Control for batch-to-batch purity variations via HPLC-UV/HRMS. Meta-analysis of literature data identifies confounding factors (e.g., solvent effects in DMSO vs. aqueous buffers) .

Q. Can this compound serve as a precursor for novel heterocyclic frameworks?

- Methodological Answer : Explore cyclocondensation reactions with aldehydes/ketones to form oxazolidine derivatives. Optimize reaction conditions (e.g., acid catalysis, microwave-assisted heating) to improve yields. Characterize products via 2D NMR (COSY, HSQC) to confirm ring formation .

Comparative and Methodological Insights

Q. How do structural modifications (e.g., methyl vs. cyclopropyl groups) alter pharmacokinetic properties?

- Methodological Answer : Use in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) to compare derivatives. LogP values (calculated via HPLC retention times) correlate with lipophilicity changes. In silico tools (e.g., SwissADME) predict bioavailability differences .

Q. What crystallographic challenges arise in resolving the compound’s hydrate forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。